molecular formula C18H19BrN2O4 B3653506 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3653506
M. Wt: 407.3 g/mol
InChI Key: FCQXEUBCANTOFD-GXDHUFHOSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a diazinane trione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the bromination of a methoxy-substituted benzene ring. This is followed by the formation of the diazinane trione core through a series of cyclization reactions. The final step involves the condensation of the brominated aromatic ring with the diazinane trione core under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the bromine atom can produce a hydrogen-substituted diazinane trione.

Scientific Research Applications

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring and methoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The diazinane trione core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bis(2-methoxyethyl)amine: Contains methoxy groups and amine functionalities.

    Steviol glycoside: Features a complex molecular structure with multiple functional groups.

Uniqueness

What sets (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of a brominated aromatic ring, a methoxy group, and a diazinane trione core

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-25-15-8-7-12(19)9-11(15)10-14-16(22)20-18(24)21(17(14)23)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,20,22,24)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQXEUBCANTOFD-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione

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